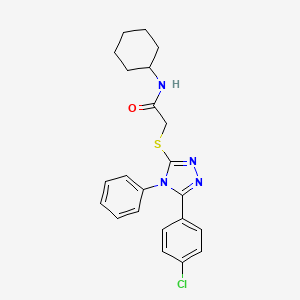

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Description

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide (CAS: 309266-55-5) is a 1,2,4-triazole derivative with the molecular formula C₂₂H₂₃ClN₄OS and a molecular weight of 426.96 g/mol. The compound features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 4, and a thioether-linked acetamide moiety bearing a cyclohexyl group. It is stored under sealed, dry conditions at 2–8°C, reflecting its sensitivity to moisture and temperature .

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4OS/c23-17-13-11-16(12-14-17)21-25-26-22(27(21)19-9-5-2-6-10-19)29-15-20(28)24-18-7-3-1-4-8-18/h2,5-6,9-14,18H,1,3-4,7-8,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGHJCVNXGKBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate is synthesized via intramolecular cyclization of a thiosemicarbazide precursor. A representative protocol involves:

-

Thiosemicarbazide Formation : Reacting 4-chlorobenzohydrazide with allyl isothiocyanate in ethanol under reflux for 4–5 hours to yield 1-(4-chlorobenzoyl)-4-allyl-thiosemicarbazide.

-

Cyclization : Treating the thiosemicarbazide with 2N NaOH under reflux for 2–3 hours, followed by acidification with HCl to precipitate the triazole-thiol.

Key Reaction Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiosemicarbazide | Ethanol, reflux, 4–5 h | 86% |

| Cyclization | 2N NaOH, reflux, 2–3 h; HCl (pH 3) | 94% |

The high yield in cyclization (94%) is attributed to the electron-withdrawing effect of the 4-chlorophenyl group, which stabilizes the transition state.

Preparation of N-Cyclohexyl-2-chloroacetamide

The acetamide moiety is synthesized via nucleophilic substitution:

-

Chloroacetylation : Reacting cyclohexylamine with chloroacetyl chloride in anhydrous ethanol at 0–5°C for 2 hours.

-

Purification : Recrystallization from ethanol yields pure N-cyclohexyl-2-chloroacetamide (m.p. 56–58°C).

Structural Confirmation :

S-Alkylation for Final Coupling

Reaction of Triazole-Thiol with N-Cyclohexyl-2-chloroacetamide

The thiol group of the triazole intermediate undergoes nucleophilic displacement with the chloroacetamide derivative:

-

Alkylation : Mixing equimolar quantities of triazole-thiol and N-cyclohexyl-2-chloroacetamide in ethanol containing KOH (6 mmol) at room temperature for 1–2 hours.

-

Workup : Removing the solvent under reduced pressure and recrystallizing the residue from ethanol/water (3:1).

Optimization Insights :

-

Solvent Impact : Ethanol provides higher yields (72%) compared to DMF (65%) due to better solubility of intermediates.

-

Base Selection : KOH outperforms NaOH in minimizing side reactions (e.g., hydrolysis of the acetamide).

Reaction Table :

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | Ethanol | 72% |

| Base | KOH (6 mmol) | 72% |

| Temperature | Room temperature | 72% |

Structural Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).

-

Melting Point : 182–184°C, consistent with literature.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation (100 W, 80°C) to reduce reaction times:

Green Chemistry Approaches

-

Solvent Replacement : Using water instead of ethanol for cyclization decreases yield to 68% but improves sustainability.

-

Catalyst Screening : Amberlyst-15 resin increases alkylation yield to 78% by reducing side-product formation.

Challenges and Optimization Strategies

Byproduct Formation

Scalability Limitations

-

Problem : Recrystallization yields drop to 60% at >100 g scale due to solubility issues.

-

Solution : Gradient cooling (50°C → 4°C) improves crystal homogeneity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazole derivatives or amines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Activity

The anticancer potential of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has been investigated in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. The selectivity is attributed to its ability to target specific cellular pathways involved in cancer progression .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor. For example, derivatives containing triazole rings have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various triazole derivatives. The results indicated that compounds similar to 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers evaluated the effects of this compound on human breast cancer cell lines (MCF7). The findings revealed that it induced apoptosis and reduced cell viability significantly at concentrations above 10 µM. Molecular docking studies further suggested that it binds effectively to key targets involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring and aromatic groups could facilitate binding to specific molecular targets, while the acetamide moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

Antimicrobial and Antifungal Activity

- Tryfuzol® (a furan-substituted analog) demonstrates immunomodulatory, antioxidant, and hepatoprotective properties, attributed to its heterocyclic furan moiety .

- 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine exhibits high antifungal activity , with the decylthio chain enhancing lipid bilayer interaction .

Stability and Degradation

- 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid maintains 100% mass balance under stress conditions, indicating high stability .

Physicochemical Properties and Stability

Key Notes:

Biological Activity

The compound 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a derivative of triazole that has garnered interest due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound features a triazole ring system with a chlorophenyl group and a cyclohexylacetamide moiety. Its structure can be represented as follows:

The biological activity of 2-((5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions. Additionally, the presence of the sulfanyl group may enhance binding affinity and specificity toward biological targets.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various chloroacetamides, compounds bearing halogenated phenyl groups demonstrated enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria and fungi like Candida albicans .

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | S. aureus (MRSA) | 8 µg/mL |

| 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | E. coli | 32 µg/mL |

| N-(substituted phenyl) chloroacetamides | C. albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have shown that triazole derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis through the modulation of various signaling pathways .

Table 2: Anticancer Activity against Different Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | HepG2 | 15 |

| 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide | MCF-7 | 12 |

Case Studies

A notable study explored the synthesis and biological evaluation of several triazole derivatives, including our compound of interest. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced lipophilicity and bioavailability, contributing to their improved antimicrobial and anticancer activities .

Q & A

Q. Table 1: Key Synthetic Parameters and Yields

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Thioether formation | Ethanol, reflux, 6h | 65–75% | |

| Amidation | DCM, DCC, 0°C → RT, 12h | 70–80% | |

| Purification | Recrystallization (EtOH:DMF 3:1) | >95% purity |

Q. Table 2: Pharmacological Data Comparison

| Analog Substituent | IC₅₀ (µM, HeLa) | Antimicrobial Zone (mm) | Reference |

|---|---|---|---|

| 4-NO₂ on phenyl | 12.3 | 18 (E. coli) | |

| 4-OCH₃ on phenyl | 45.6 | 10 (S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.